

Corynantheidine pseudoindoxyl derivative pharmacological comparison

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Compound Focus: Corynantheidine

CAS No.: 23407-35-4

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Pharmacological Profile & Experimental Data

The following tables consolidate the quantitative experimental data for mitragynine pseudoindoxyl and relevant comparator compounds.

Table 1: Receptor Binding Affinity (K_i, nM) & Functional Activity [1] [2]

Compound	MOR Affinity (K _i , nM)	DOR Affinity (K _i , nM)	KOR Affinity (K _i , nM)	Primary Functional Activity
Mitragynine Pseudoindoxyl	0.8 ± 0.2 (mouse)	3.0 ± 1.3 (mouse)	24 ± 0.9 (mouse)	Mu Opioid Receptor (MOR) Agonist / Delta Opioid Receptor (DOR) Antagonist [1] [2]
Mitragynine	230 ± 47 (mouse)	1011 ± 49 (mouse)	231 ± 21 (mouse)	Partial MOR Agonist
7-Hydroxymitragynine	37 ± 4 (mouse)	91 ± 8 (mouse)	132 ± 7 (mouse)	MOR Agonist

Compound	MOR Affinity (Ki, nM)	DOR Affinity (Ki, nM)	KOR Affinity (Ki, nM)	Primary Functional Activity
Morphine	Comparable to 3 (MOR)	N/A	N/A	Full MOR Agonist

Table 2: In Vivo Pharmacological Outcomes (Mouse Models) [1]

Pharmacological Effect	Mitragynine Pseudoindoxyl	Morphine (Comparator)
Analgesic Potency (sc)	ED ₅₀ ≈ 0.76 mg/kg	Reference compound
Respiratory Depression	Limited	Significant
Constipation	Limited	Significant
Tolerance Development	Slower than morphine	Rapid
Physical Dependence	Limited	Significant
Conditioned Place Preference/Aversion	No reward or aversion	Produces reward

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies for the key experiments cited in the tables.

- **Radioligand Binding Assays [1]**

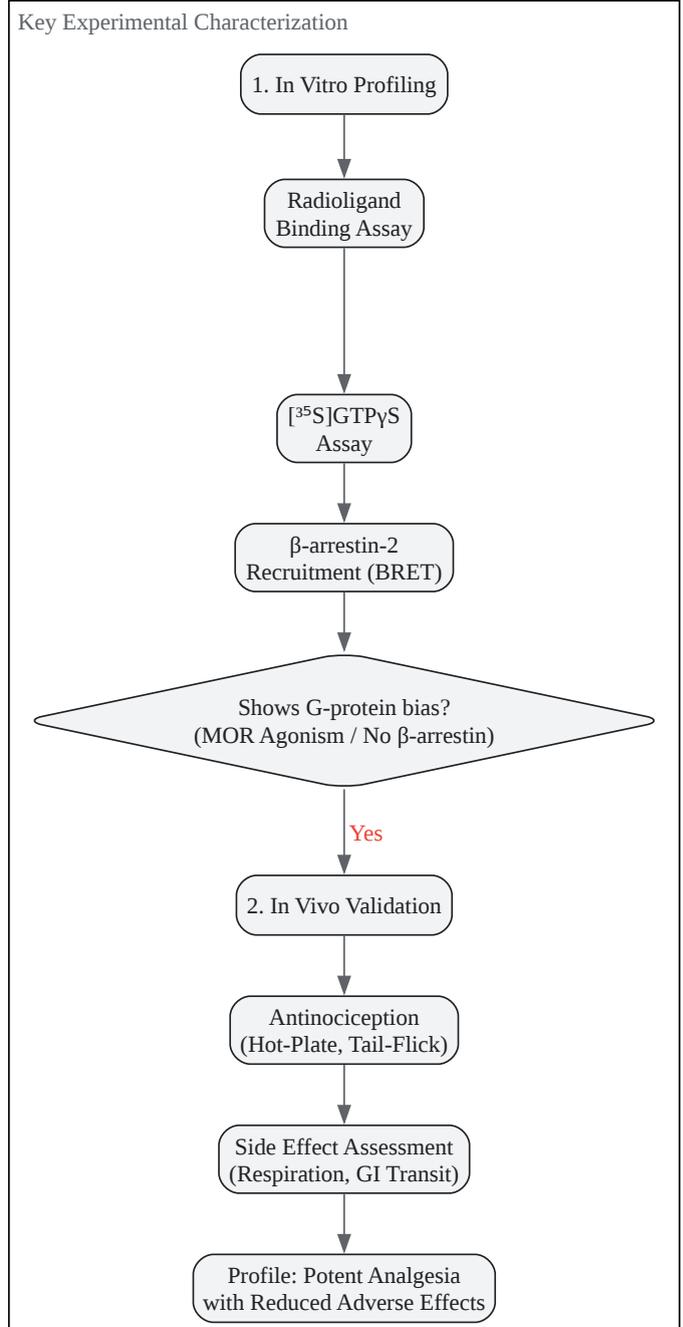
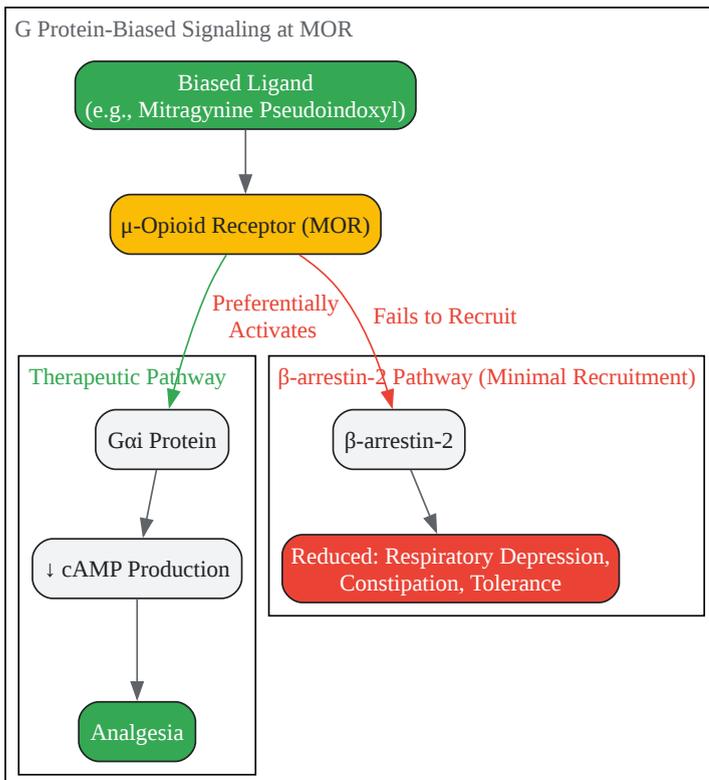
- **Objective:** Determine affinity (Ki) for opioid receptors.
- **Protocol:**
 - **Membrane Preparation:** Use cell lines (e.g., CHO, HEK-293) stably expressing mouse (MOR-1, DOR-1, KOR-1) or human cloned opioid receptors.
 - **Incubation:** Incubate membrane preparations with a fixed concentration of a radioactive ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (mitragynine pseudoindoxyl) in a suitable buffer (e.g., Tris-HCl, pH 7.4) for 60-90 minutes at 25°C.

- **Filtration & Quantification:** Terminate the reaction by rapid filtration through glass-fiber filters to separate bound from free radioligand. Measure the radioactivity on the filters using a scintillation counter.
 - **Data Analysis:** Use nonlinear regression analysis (e.g., in GraphPad Prism) to calculate the inhibition constant (K_i) from the IC_{50} values.
- **[^{35}S]GTP γ S Functional Assay [1]**
 - **Objective:** Measure functional efficacy as a G-protein activator.
 - **Protocol:**
 - **Membrane Preparation:** Use membranes from cells expressing the target opioid receptor.
 - **Stimulation:** Incubate membranes with GDP, a fixed concentration of [^{35}S]GTP γ S, and varying concentrations of the test agonist in an assay buffer.
 - **Filtration & Quantification:** After 60 minutes at 30°C, terminate the reaction by filtration. Scintillation counting quantifies the bound [^{35}S]GTP γ S, which reflects G-protein activation.
 - **Data Analysis:** Generate concentration-response curves to determine EC_{50} and E_{max} (maximal effect) values relative to a standard full agonist.
- **β -Arrestin-2 Recruitment Assay (BRET) [1] [3]**
 - **Objective:** Quantify β -arrestin-2 recruitment to the activated receptor.
 - **Protocol:**
 - **Cell Transfection:** Co-transfect HEK-293 cells with plasmids encoding a tagged μ -opioid receptor (e.g., Renilla luciferase-tagged) and a tagged β -arrestin-2 (e.g., GFP-tagged).
 - **Stimulation & Measurement:** Treat cells with the test compound and measure the interaction via Bioluminescence Resonance Energy Transfer (BRET). The energy transfer from the receptor-luciferase to β -arrestin-GFP occurs only upon recruitment.
 - **Data Analysis:** Compare the BRET signal ratio induced by the test compound to that induced by a reference agonist like morphine. Mitragynine pseudoindoxyl fails to recruit β -arrestin-2, a key feature of its biased agonism [1].
- **In Vivo Antinociception & Side Effect Profiling [1]**
 - **Objective:** Evaluate analgesic potency and opioid-related adverse effects in live animals.
 - **Protocol:**
 - **Animal Models:** Use male mice (e.g., CD-1, ICR strains).
 - **Antinociception Test:** Administer the compound subcutaneously (sc) or intraperitoneally (ip) and measure latency to a nociceptive stimulus (e.g., tail-flick, hot-plate) to calculate % analgesia and ED_{50} .

- **Side Effect Tests:**
 - **Respiratory Depression:** Measure arterial blood gas (pO₂, pCO₂) or whole-body plethysmography.
 - **Constipation:** Assess by measuring fecal output or gastrointestinal transit time (e.g., charcoal meal test).
 - **Tolerance:** Administer the compound repeatedly over days and track the decline in analgesic effect.
 - **Dependence:** Assess withdrawal signs (e.g., jumps, tremors) after administering an antagonist like naloxone.
 - **Conditioned Place Preference (CPP):** Test the compound's rewarding/aversive properties by measuring the time spent in a drug-paired environment versus a neutral one.

Signaling Pathway & Experimental Workflow

The unique therapeutic profile of mitragynine pseudoindoxyl is attributed to its **G protein-biased agonism** at the MOR. The diagram below illustrates this key signaling concept and the primary experimental workflow used to characterize it.



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Key Implications for Drug Development

The data indicates that mitragynine pseudoindoxyl is not a broad category but a specific lead compound with a highly desirable profile.

- **A Template for Safer Analgesics:** Its structure serves as a promising scaffold for developing a new generation of opioids. The **mixed MOR agonist/DOR antagonist** mechanism and **G-protein bias** are two distinct, non-mutually exclusive strategies that may contribute to its reduced side effects [1] [2].
- **Focus on Metabolic Pathways:** As a metabolite of 7-hydroxymitragynine (itself a metabolite of mitragynine), its formation *in vivo* is a critical factor in understanding the overall pharmacology of kratom use [2].
- **Critical Research Considerations:** When working with this compound, be aware that its **unsubstituted indole NH is critical for receptor binding** (alkylation removes activity), and substitutions at the **C-9 position** are tolerated and can be used to fine-tune properties [1].

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References

1. Mitragynine/ Corynantheidine Pseudoindoxyls As Opioid Analgesics... [pmc.ncbi.nlm.nih.gov]
2. Mitragynine pseudoindoxyl - Wikipedia [en.m.wikipedia.org]

3. Kratom Alkaloids as Probes for Opioid Receptor Function [pmc.ncbi.nlm.nih.gov]

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